molecular formula C19H26N4O2 B2957812 1-(4-butoxyphenyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea CAS No. 1448029-85-3

1-(4-butoxyphenyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea

Cat. No.: B2957812
CAS No.: 1448029-85-3
M. Wt: 342.443
InChI Key: YRTWPPFYURYSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This urea derivative features a 4-butoxyphenyl group linked via a urea bridge to a 5-cyclopropyl-1-methylpyrazole moiety. The butoxyphenyl group contributes electron-donating properties and increased lipophilicity, while the cyclopropyl substituent on the pyrazole ring enhances steric bulk and metabolic stability . Such structural attributes make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to hydrophobic interactions.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-3-4-11-25-17-9-7-15(8-10-17)21-19(24)20-13-16-12-18(14-5-6-14)23(2)22-16/h7-10,12,14H,3-6,11,13H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTWPPFYURYSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC2=NN(C(=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-butoxyphenyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a butoxyphenyl group linked to a pyrazole derivative through a urea linkage. The presence of the cyclopropyl and methyl groups in the pyrazole moiety enhances its lipophilicity, which is crucial for biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₈H₂₃N₃O₂
Molecular Weight313.39 g/mol
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit various enzymes, impacting metabolic pathways.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular responses.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Pyrazolyl ureas have shown moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL .
  • Anti-inflammatory Properties : Some derivatives have demonstrated inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Anticancer Potential : The compound may interact with chromatin regulatory proteins like WDR5, which are overexpressed in various cancers, providing a pathway for anticancer drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Inhibition of Neutrophil Migration : Compounds in this class have been shown to inhibit IL-8 induced neutrophil chemotaxis with IC50 values as low as 10 nM, indicating strong anti-inflammatory properties .
CompoundIC50 (nM)Activity Type
5-Pyrazolyl-Urea10Neutrophil Migration Inhibitor
4-Pyrazolyl-Urea53p38 MAPK Inhibitor

Comparative Analysis

When compared to similar compounds, such as those with methoxy or pyridinyl substitutions instead of butoxy or pyrazinyl groups, the unique combination of functional groups in this compound may confer distinct advantages in terms of selectivity and potency against specific biological targets.

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects : Electron-donating groups (e.g., butoxy, methoxy) enhance hydrophobic interactions, while electron-withdrawing groups (e.g., trifluoromethyl) favor polar targets.
  • Steric and Metabolic Considerations : Cyclopropyl groups on pyrazole improve metabolic stability over methyl substituents, as seen in MK13 .
  • Hydrogen-Bonding Capacity : Urea derivatives generally outperform ketone or benzimidazole analogues in forming stable interactions with biological targets .

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